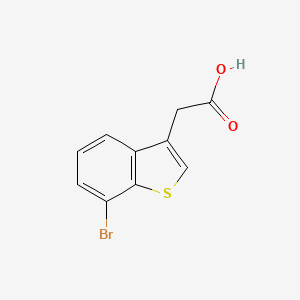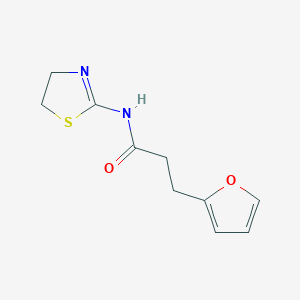
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide is an organic compound that features a thiazole ring and a furan ring connected by a propanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of a suitable precursor, such as a 2-aminothiol and an α-haloketone, under acidic or basic conditions.
Attachment of the Propanamide Chain: The thiazole derivative is then reacted with a suitable acylating agent, such as 3-(furan-2-yl)propanoic acid, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring in N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and furan derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: Its unique structural features may make it useful in the design of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide exerts its effects depends on its specific application:
Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, to inhibit or modulate their activity. The thiazole and furan rings can participate in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules.
Organic Synthesis: It can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds.
Materials Science: Its electronic structure may allow it to participate in charge transfer processes, making it useful in electronic or optoelectronic devices.
Vergleich Mit ähnlichen Verbindungen
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide can be compared with other compounds that feature thiazole and furan rings:
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(thiophen-2-yl)propanamide: Similar structure but with a thiophene ring instead of a furan ring. This compound may exhibit different electronic properties and reactivity.
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(pyridin-2-yl)propanamide: Contains a pyridine ring, which can participate in different types of interactions compared to the furan ring.
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(benzofuran-2-yl)propanamide: Features a benzofuran ring, which may impart additional stability and unique electronic properties.
The uniqueness of this compound lies in its combination of the thiazole and furan rings, which can confer specific reactivity and biological activity not found in other similar compounds.
Eigenschaften
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c13-9(12-10-11-5-7-15-10)4-3-8-2-1-6-14-8/h1-2,6H,3-5,7H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUFPWWOJFEQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B7603131.png)
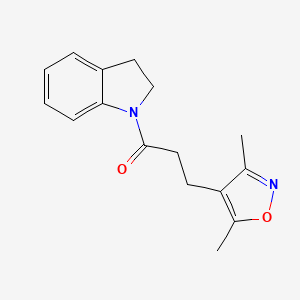
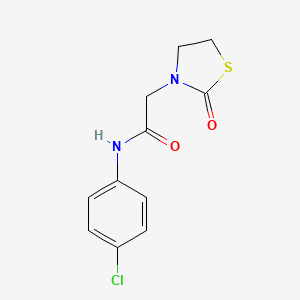
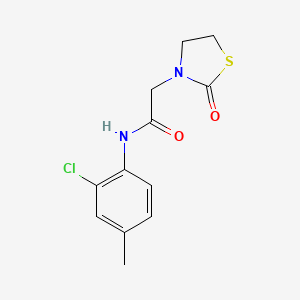
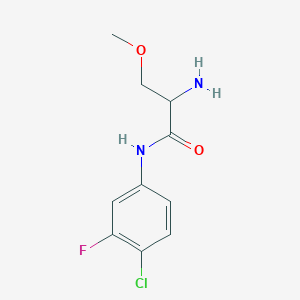
![5-[[(2,5-Dimethylthiophen-3-yl)sulfonylamino]methyl]pyridine-2-carboxylic acid](/img/structure/B7603184.png)
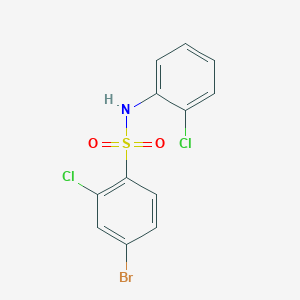
![3-[Adamantane-2-carbonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7603198.png)
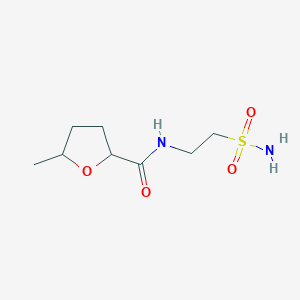
![3-(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7603215.png)
![N-[(1,1-dioxothiolan-2-yl)methyl]-5-methylpyrimidin-2-amine](/img/structure/B7603223.png)
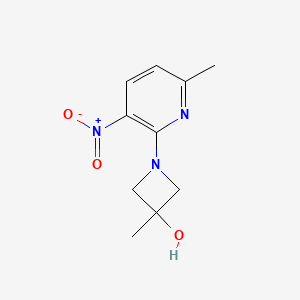
![(3R)-N-[2-(N-methylanilino)ethyl]piperidine-3-carboxamide](/img/structure/B7603237.png)
